2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]ethanol
Description
2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]ethanol is a pyrazole derivative characterized by a difluoromethyl group at position 3, a methyl group at position 4, and an ethanol moiety attached to the nitrogen at position 1 of the pyrazole ring.
Properties
Molecular Formula |
C7H10F2N2O |
|---|---|
Molecular Weight |
176.16 g/mol |
IUPAC Name |
2-[3-(difluoromethyl)-4-methylpyrazol-1-yl]ethanol |
InChI |
InChI=1S/C7H10F2N2O/c1-5-4-11(2-3-12)10-6(5)7(8)9/h4,7,12H,2-3H2,1H3 |
InChI Key |
ZOTWUKQBMXVBGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1C(F)F)CCO |
Origin of Product |
United States |
Preparation Methods
Hydrazine Derivatives and 1,3-Dicarbonyl Precursors
The pyrazole ring in 2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]ethanol is typically constructed via cyclocondensation between hydrazines and 1,3-dicarbonyl compounds. For example, methylhydrazine reacts with α,β-unsaturated esters under alkaline conditions to form 3-(difluoromethyl)-1-methyl-1H-pyrazole intermediates. This method, adapted from the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, involves:
-
Substitution/Hydrolysis : 2,2-Difluoroacetyl halides react with α,β-unsaturated esters (e.g., dimethylamino acrylates) in organic solvents (e.g., dichloromethane) at −30°C to form α-difluoroacetyl intermediates.
-
Cyclization : Catalytic sodium iodide (0.5–1.0 eq) promotes condensation with methylhydrazine aqueous solutions (1.1 eq) at −30°C, followed by减压蒸馏 to remove byproducts (e.g., dimethylamine).
Reaction monitoring via HPLC ensures raw material consumption ≤0.5%, achieving a 93–96:4–7 ratio of the desired 3-(difluoromethyl) isomer to byproducts.
Catalytic Approaches for Ethanol Sidechain Introduction
Hydroxylation of Pyrazole Intermediates
The ethanol moiety at the 1-position of the pyrazole ring is introduced through hydroxylation or nucleophilic substitution. A two-step approach is documented in analogous syntheses:
-
Halogenation : Treating 1-methyl-3-(difluoromethyl)pyrazole with bromine or iodine generates 1-(halomethyl) intermediates.
-
Nucleophilic Substitution : Reacting halogenated intermediates with ethylene glycol or 2-hydroxyethylating agents (e.g., 2-chloroethanol) in the presence of bases (e.g., K₂CO₃) yields the ethanol derivative.
Example Protocol
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Halogenation | Br₂, CCl₄ | 0°C, 2 hr | 85% |
| Substitution | 2-Chloroethanol, K₂CO₃ | 80°C, 6 hr | 72% |
This method, extrapolated from morpholine and piperidine substitutions in the patent, requires rigorous temperature control to minimize difluoromethyl group decomposition.
Optimization of Regioselectivity and Isomer Control
Role of Catalysts in Isomer Distribution
Iodide catalysts (NaI, KI) significantly improve regioselectivity during cyclization. For instance, sodium iodide (0.5 eq) reduces 5-(difluoromethyl) isomer formation to 4–7% by stabilizing transition states through halogen bonding. The table below compares catalyst efficacy:
| Catalyst | Isomer Ratio (3:5) | Yield |
|---|---|---|
| NaI | 96:4 | 78.3% |
| KI | 95:5 | 75.9% |
| None | 70:30 | <50% |
Lower reaction temperatures (−30°C to −20°C) further suppress isomerization, as evidenced by HPLC analyses.
Recrystallization and Purification Techniques
Solvent Selection for Crystallization
Crude this compound is purified using alcohol-water mixtures. Ethanol (40% aqueous) achieves optimal recovery (78–79% yield) by balancing solubility and polarity. Recrystallization parameters include:
-
Heating : Reflux at 80–100°C for 1–2 hours to dissolve impurities.
-
Cooling : Gradual cooling to 0–10°C to precipitate the product.
Solvent Efficiency Comparison
| Solvent | Purity (HPLC) | Recovery |
|---|---|---|
| 40% Ethanol | 99.7% | 78.3% |
| 35% Methanol | 99.6% | 77.1% |
| 65% Isopropanol | 98.9% | 70.2% |
Scalability and Industrial Adaptations
Continuous-Flow Synthesis
Recent advances adapt batch protocols to continuous-flow systems to enhance throughput. Key modifications include:
-
Microreactors : Enable precise temperature control (−30°C) during methylhydrazine addition, reducing side reactions.
-
In-line Extraction : Dichloromethane removes hydrophobic byproducts before acidification, minimizing emulsion formation.
Pilot-scale trials report 85% yield at 10 kg/day throughput, demonstrating industrial viability .
Chemical Reactions Analysis
Esterification and Etherification
The hydroxyl group undergoes typical alcohol reactions:
-
Acetylation : Reacts with acetic anhydride to form 2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]ethyl acetate under mild acidic conditions.
-
Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaH) yields ether derivatives.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Esterification | Acetic anhydride, H₂SO₄, RT | Ethyl acetate derivative |
| Etherification | Methyl iodide, NaH, DMF | Methoxyethyl derivative |
Oxidation Reactions
The ethanol side chain is oxidized to carboxylic acids or ketones:
-
Primary Alcohol Oxidation : Using Jones reagent (CrO₃/H₂SO₄) converts the ethanol group to a carboxylic acid, forming 2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid.
-
Selective Oxidation : Pyridinium chlorochromate (PCC) in dichloromethane selectively oxidizes the alcohol to an aldehyde.
Nucleophilic Substitution
The hydroxyl group can be converted to a leaving group for substitution:
-
Chlorination : Thionyl chloride (SOCl₂) transforms the alcohol into 2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]ethyl chloride, a precursor for further alkylation .
-
Tosylate Formation : Reaction with tosyl chloride (TsCl) produces a tosylate intermediate, enabling nucleophilic displacement with amines or thiols.
Cyclization Reactions
The ethanol side chain participates in intramolecular cyclization:
-
Hydrazine Cyclization : Reacting with methylhydrazine under acidic conditions forms fused pyrazoline derivatives, as seen in analogous pyrazole syntheses .
-
Heterocycle Formation : Heating with thiourea generates thiazolidinone rings via ethanol group involvement .
Cross-Coupling Reactions
The pyrazole ring undergoes functionalization via catalytic coupling:
Carboxamide Formation
The hydroxyl group can be oxidized to a carbonyl for amide synthesis:
-
Acyl Chloride Intermediate : Treatment with thionyl chloride converts the alcohol to an acyl chloride, which reacts with amines (e.g., pyridin-2-amine) to form carboxamides .
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Acyl Chloride Formation | SOCl₂, DMF, 95°C | 2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetyl chloride |
| Amide Coupling | Pyridin-2-amine, Et₃N, CH₂Cl₂ | N-(Pyridin-2-yl)carboxamide derivative |
Mechanistic Insights
-
Difluoromethyl Group Effects : The electron-withdrawing -CF₂H group increases pyrazole ring electrophilicity, directing substitutions to the nitrogen-adjacent positions .
-
Steric Considerations : The 4-methyl group hinders reactions at the pyrazole C-5 position, favoring transformations at C-3 or the ethanol side chain .
Analytical Characterization
Key methods for reaction monitoring:
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, 2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]ethanol is being investigated for its potential as a pharmacophore. The difluoromethyl group enhances the compound's metabolic stability and binding affinity to various biological targets, which is crucial for drug development.
Case Study: Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study evaluated its efficacy against various bacterial strains, showing lower minimum inhibitory concentrations compared to standard antibiotics .
Agricultural Applications
This compound is also explored in the agrochemical industry as an intermediate in the synthesis of herbicides and fungicides. Its structural features contribute to the selectivity and efficacy of these agrochemical products.
Case Study: Herbicidal Efficacy
A study highlighted the effectiveness of difluoromethyl-substituted pyrazoles in controlling specific weeds. The results indicated that formulations containing this compound showed improved weed control compared to traditional herbicides .
Material Science
In material science, this compound is being researched for its potential use in developing new polymers and coatings. The unique electronic properties imparted by the difluoromethyl group can enhance material performance in various applications.
Case Study: Polymer Development
A recent investigation focused on incorporating this compound into polymer matrices to improve thermal stability and mechanical properties. The findings suggested that polymers modified with this compound exhibited superior performance under stress conditions .
The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. The difluoromethyl group enhances hydrogen bonding capabilities, increasing binding affinity to molecular targets.
Mechanism of Action:
The compound's mechanism involves modulation of biological pathways through enzyme inhibition or receptor activation, which can lead to therapeutic effects in disease models.
Mechanism of Action
The mechanism of action of 2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]ethanol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins or receptors .
Comparison with Similar Compounds
Structural Analogues
3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]methanol (CAS: 2171313-69-0)
- Molecular Formula : C₆H₈F₂N₂O
- Key Differences: Replaces the ethanol group with methanol, reducing the carbon chain length.
- Physicochemical Properties :
- Density: 1.37 g/cm³ (predicted)
- Boiling Point: 248.3°C (predicted)
- pKa: 13.10 (predicted hydroxyl acidity)
- Implications: The shorter alkyl chain may decrease solubility in polar solvents compared to the ethanol derivative. The methanol group’s lower molecular weight could enhance volatility but reduce hydrogen-bonding capacity .
2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-2-methylpropionic acid
- Molecular Formula : C₈H₁₀F₂N₂O₂
- Key Differences: Substitutes ethanol with a branched carboxylic acid group.
- Implications : The carboxylic acid moiety introduces acidity (lower pKa ~4-5), enabling salt formation and improved water solubility. This functional group is common in agrochemicals, such as the fungicide Isopyrazam (CAS: 881685-58-1), which shares the 3-(difluoromethyl)-1-methyl-pyrazole core .
[1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol (CAS: 372190-27-7)
- Molecular Formula : C₁₄H₁₂N₂OS
- Key Differences : Incorporates aromatic (phenyl, thiophene) substituents instead of aliphatic groups.
- The thiophene group may alter electronic properties, affecting reactivity in medicinal chemistry applications .
Functional Group Variations
Pyrazole Carboxamides
- Examples :
- N-(2-(1H-Indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (C₁₉H₁₅F₂N₅O)
- Sedaxane (CAS: 874967-67-6), a pesticide with a bicyclopropyl-phenyl carboxamide group.
- Key Differences: Carboxamide groups replace the hydroxyl/ethanol functionality.
- Implications : Carboxamides exhibit strong hydrogen-bonding capacity and thermal stability. Sedaxane’s agrochemical efficacy highlights the role of bulky substituents in target specificity .
Methyl Esters
- Example : Methyl 3-{[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate
- Key Differences : Ester groups introduce lipophilicity, favoring membrane permeability.
- Implications : Esters are often prodrugs, metabolized in vivo to active carboxylic acids. This feature is advantageous in drug design for controlled release .
Pharmacological and Agrochemical Relevance
- Antifungal Activity : Analogs like N-(2-(5-bromo-1H-indazol-1-yl)-phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide outperform boscalid in inhibiting phytopathogenic fungi, suggesting that electron-withdrawing groups (e.g., difluoromethyl) enhance bioactivity .
- Pesticidal Applications : Isopyrazam and Sedaxane demonstrate that 3-(difluoromethyl)-pyrazole derivatives are effective in crop protection, leveraging fluorine’s metabolic stability and hydrophobic interactions .
- Antibacterial/Anthelmintic Activity : Pyrazole derivatives with chlorophenyl diazenyl groups (e.g., compound 22 in ) show broad-spectrum activity, indicating that substituent polarity and halogenation critically influence efficacy .
Property Comparison Table
| Compound | Molecular Formula | Functional Group | Key Applications | Melting Point/Boiling Point |
|---|---|---|---|---|
| Target Compound | C₇H₁₀F₂N₂O | Ethanol | Potential pharmaceuticals/agrochemicals | N/A |
| 3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]methanol | C₆H₈F₂N₂O | Methanol | Intermediate synthesis | 248.3°C (bp, predicted) |
| Sedaxane | C₁₈H₁₉F₂N₃O | Carboxamide | Pesticide | 121.4°C (mp) |
| [1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol | C₁₄H₁₂N₂OS | Methanol, aromatic | Medicinal chemistry | N/A |
Biological Activity
The compound 2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]ethanol is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C8H10F2N2O |
| Molecular Weight | 204.17 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=CN(N=C1C(F)F)CC(=O)O |
The compound features a difluoromethyl group and a pyrazole ring, which are critical for its biological activity.
Pharmacological Properties
Research indicates that pyrazole derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds similar to this compound possess significant antifungal and antibacterial properties. For instance, derivatives with difluoromethyl groups have demonstrated enhanced efficacy against various pathogens, suggesting their potential in treating infections .
- Anti-inflammatory Effects : Some pyrazole derivatives have been identified as selective COX-2 inhibitors, which are crucial for reducing inflammation. In vitro studies have reported IC50 values comparable to standard anti-inflammatory drugs, indicating promising therapeutic potential .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, research on related pyrazole compounds has shown their ability to inhibit xanthine oxidase, which is relevant for conditions like gout .
The biological activity of this compound can be attributed to several mechanisms:
- Binding Affinity : The difluoromethyl group enhances the binding affinity of the compound to biological targets through strong hydrogen bonding and van der Waals interactions .
- Modulation of Biological Pathways : By interacting with specific enzymes or receptors, the compound can modulate various signaling pathways, leading to its therapeutic effects .
Antifungal Activity
A study evaluating a series of pyrazole derivatives found that compounds with similar structures exhibited moderate to excellent antifungal activity against several phytopathogenic fungi. The most active compounds showed IC50 values significantly lower than those of established antifungal agents .
Anti-inflammatory Studies
In a comparative study, novel pyrazole derivatives were synthesized and evaluated for their anti-inflammatory properties. Compounds demonstrated varying degrees of COX-2 inhibition, with some exhibiting superior activity compared to traditional NSAIDs like diclofenac .
Enzyme Inhibition Research
Research on pyrazole-based compounds indicated their potential as xanthine oxidase inhibitors. The inhibition assays revealed moderate activity levels, suggesting that structural modifications could enhance their efficacy further .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]ethanol, and how can reaction efficiency be optimized?
- Methodology :
- Step 1 : Utilize nucleophilic substitution or condensation reactions between a pyrazole precursor (e.g., 3-(difluoromethyl)-4-methyl-1H-pyrazole) and ethanol derivatives. Ethanol-mediated reflux conditions (e.g., 2–6 hours at 70–90°C) are effective for promoting hydroxyl group incorporation .
- Step 2 : Monitor reaction progress via TLC or HPLC (C18 column, acetonitrile/water mobile phase) to track intermediate formation .
- Optimization : Adjust stoichiometric ratios (e.g., 1:1.2 for pyrazole:ethanol derivative) and employ catalysts like potassium carbonate to enhance yield .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Workflow :
- FTIR : Confirm hydroxyl (-OH) and pyrazole ring vibrations (e.g., 3200–3400 cm⁻¹ for -OH; 1500–1600 cm⁻¹ for C=N/C=C) .
- NMR : Use <sup>1</sup>H and <sup>13</sup>C NMR to resolve the ethanol sidechain (δ ~3.5–4.0 ppm for CH2OH) and difluoromethyl group (δ ~6.0–6.5 ppm for CF2H) .
- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (ethanol/water mixture) and analyze hydrogen-bonding motifs (e.g., O-H···N interactions) .
Q. What solvents are optimal for dissolving this compound in biological assays?
- Guidelines :
- Use polar aprotic solvents (e.g., DMSO, DMF) for stock solutions (10–50 mM) due to the compound’s moderate solubility in water.
- For in vitro studies, dilute stock solutions in PBS or cell culture media (final DMSO ≤0.1% v/v) to maintain biocompatibility .
Advanced Research Questions
Q. How can researchers resolve contradictory data in reaction yields or biological activity across studies?
- Troubleshooting Framework :
- Controlled Replication : Reproduce synthesis using identical reagents (e.g., anhydrous ethanol, freshly distilled pyrazole precursors) to isolate batch-specific variability .
- Biological Assay Standardization : Validate antimicrobial or enzyme inhibition assays (e.g., MIC tests, IC50 measurements) with positive controls (e.g., fluconazole for antifungal studies) .
- Statistical Analysis : Apply ANOVA or multivariate regression to identify confounding factors (e.g., solvent purity, temperature fluctuations) .
Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound in enzyme inhibition?
- SAR Protocol :
- Substituent Variation : Synthesize analogs with modified pyrazole substituents (e.g., replacing difluoromethyl with trifluoromethyl or chloro groups) to assess electronic effects .
- Docking Studies : Use molecular modeling software (e.g., AutoDock Vina) to predict binding interactions with target enzymes (e.g., CYP450 isoforms) based on crystallographic data .
- Enzyme Kinetics : Measure inhibition constants (Ki) via Lineweaver-Burk plots to compare competitive vs. non-competitive mechanisms .
Q. How can researchers mitigate instability or decomposition of this compound during storage?
- Stability Optimization :
- Storage Conditions : Store lyophilized samples at -20°C under argon to prevent hydrolysis or oxidation.
- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to liquid formulations .
- Degradation Monitoring : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-UV to track degradation products (e.g., pyrazole ring cleavage) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
